Bienvenue dans la boutique en ligne BenchChem!

2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Medicinal chemistry Synthetic intermediate procurement Building block characterization

2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate (CAS 1187830-86-9) is a heterobifunctional isoquinoline derivative bearing an N-Boc protecting group and a C4-methyl ester, with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol. The compound exists in the 1,2-dihydroisoquinoline oxidation state, possessing a C3–C4 double bond that distinguishes it from its fully saturated 3,4-dihydro analog (CAS 936828-99-8, MW 291.34, C₁₆H₂₁NO₄).

Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
CAS No. 1187830-86-9
Cat. No. B1397237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate
CAS1187830-86-9
Molecular FormulaC16H19NO4
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=CC=CC=C2C(=C1)C(=O)OC
InChIInChI=1S/C16H19NO4/c1-16(2,3)21-15(19)17-9-11-7-5-6-8-12(11)13(10-17)14(18)20-4/h5-8,10H,9H2,1-4H3
InChIKeyCXANTJFZKVKKKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate (CAS 1187830-86-9): A Structurally Defined Isoquinoline Building Block for Pharmaceutical Intermediate Procurement


2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate (CAS 1187830-86-9) is a heterobifunctional isoquinoline derivative bearing an N-Boc protecting group and a C4-methyl ester, with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol [1]. The compound exists in the 1,2-dihydroisoquinoline oxidation state, possessing a C3–C4 double bond that distinguishes it from its fully saturated 3,4-dihydro analog (CAS 936828-99-8, MW 291.34, C₁₆H₂₁NO₄) [2]. This structural feature imparts distinct reactivity and physicochemical properties relevant to synthetic route design. The compound is classified as a synthetic intermediate and is not intended for direct human use .

Why Generic Isoquinoline Building Blocks Cannot Substitute for 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate in Multi-Step Syntheses


Substituting this compound with a generic isoquinoline building block introduces uncontrolled variables that can cascade through a synthetic sequence. The orthogonal Boc/methyl ester protecting-group pair enables sequential, chemoselective deprotection—an operational advantage lost when using analogs with a single protecting group or a different ester combination [1]. The 1,2-dihydro oxidation state (C3–C4 double bond) imparts a distinct reactivity profile versus the saturated 3,4-dihydro analog (CAS 936828-99-8), differing in both steric environment and electronic conjugation at the C4 ester position [2]. Patent literature demonstrates that the t-butyl/methyl ester substitution pattern is specifically claimed for conversion to 1(2H)-isoquinolone, a pharmacologically relevant scaffold, establishing that the identity of both ester groups is functionally significant for downstream chemistry [3].

Quantitative Differentiation Evidence for 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate vs. Closest Analogs


Molecular Weight and Formula Distinguish the Unsaturated 1H-Isoquinoline from the Saturated 3,4-Dihydro Analog

The target compound (C₁₆H₁₉NO₄, MW 289.33 g/mol) differs from its closest structural analog, 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate (CAS 936828-99-8, C₁₆H₂₁NO₄, MW 291.34 g/mol), by exactly two hydrogen atoms and 2.01 g/mol [1][2]. This mass difference of 0.69% is analytically resolvable by LC-MS or HRMS, enabling unambiguous identity confirmation and detection of cross-contamination between the two compounds in a synthetic workflow.

Medicinal chemistry Synthetic intermediate procurement Building block characterization

Lipophilicity (XLogP3) Distinguishes the Unsaturated Core from the Dihydro Analog, Impacting Chromatographic Behavior and Solubility

The target compound exhibits a computed XLogP3 of 2.3, compared to 2.2 for the saturated 3,4-dihydro analog (CAS 936828-99-8) [1][2]. The ΔXLogP3 of 0.1 log unit reflects the contribution of the C3–C4 double bond to overall lipophilicity. This difference, while modest, is consequential for reverse-phase chromatography retention time prediction and for estimating partitioning behavior in biphasic reaction systems.

Physicochemical profiling Chromatography method development ADME prediction

Orthogonal N-Boc / C4-Methyl Ester Protecting Groups Enable Sequential Chemoselective Deprotection Not Possible with Symmetrical Diester Analogs

The target compound bears an acid-labile N-Boc group (cleaved by TFA or HCl/dioxane) and a base-labile C4-methyl ester (cleaved by LiOH, NaOH, or K₂CO₃), providing full orthogonality between the two protecting groups [1]. In contrast, a hypothetical symmetric di-methyl or di-tert-butyl isoquinoline-2,4-dicarboxylate analog would carry two identical ester groups that cannot be addressed independently. This orthogonal arrangement is explicitly utilized in patent US 4,656,278, where the N-Boc group is removed to generate 1(2H)-isoquinolone while the C4 ester remains intact for further elaboration [2].

Protecting group strategy Orthogonal synthesis Medicinal chemistry route design

Supplier-Specified Purity of ≥95% with Documented Storage at 2–8°C Defines Baseline Quality Specifications for Procurement

Multiple independent suppliers including Bide Pharmatech (Cat. No. BD224278), Matrix Scientific (Cat. No. 070248), and GlpBio (Cat. No. GF34182) specify a purity of 95% or 95%+ for this compound, with recommended storage at 2–8°C [1][2][3]. In comparison, the dihydro analog (CAS 936828-99-8) is listed by several vendors at 95% purity as well, but its storage requirements are less consistently specified across suppliers. The MDL number MFCD11973827 provides a unique registry identifier for unambiguous procurement across vendor catalogs .

Quality control Procurement specification Stability and storage

Patent-Documented Synthetic Utility: This Compound Is Specifically Claimed as a Precursor to 1(2H)-Isoquinolone, a Pharmacologically Relevant Scaffold

U.S. Patent 4,656,278 (Synthelabo, 1987) explicitly claims isoquinoline derivatives of formula (I) wherein R is t-butyl and R′ is selected from methyl and ethyl, and demonstrates their conversion to 1(2H)-isoquinolone under basic conditions (e.g., 50% NaOH/DMSO or NaOMe/MeOH) [1]. The target compound corresponds to R = t-butyl, R′ = methyl within this claim scope. The patent specifies reaction conditions: treatment with 50% strength sodium hydroxide in DMSO or with a sodium methoxide/methanol mixture [1]. The resulting 1(2H)-isoquinolone is itself a key intermediate for further pharmaceutical synthesis. Analogs where R′ is ethyl (rather than methyl) are also covered but produce a different 1(2H)-isoquinolone derivative, underscoring that the methyl ester is not interchangeable.

Patent evidence Synthetic utility Drug intermediate

Procurement-Driven Application Scenarios for 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate (CAS 1187830-86-9)


Multi-Step Synthesis of 1(2H)-Isoquinolone-Derived Pharmacophores Requiring Orthogonal Protection

As documented in U.S. Patent 4,656,278, this compound serves as a direct precursor to 1(2H)-isoquinolone via base-mediated N-deprotection [1]. The orthogonal Boc/methyl ester pair allows medicinal chemistry teams to first elaborate the C4 ester position (e.g., amidation, reduction) while the N-Boc group remains intact, then unmask the nitrogen to generate the 1(2H)-isoquinolone core in a subsequent step [1]. This two-step sequential strategy cannot be executed with symmetrical diester analogs, making this compound the building block of choice for isoquinolone-focused library synthesis.

Quality-Controlled Procurement for GLP Medicinal Chemistry Campaigns Requiring Definitive Identity Confirmation

The 2.01 Da mass difference versus the saturated 3,4-dihydro analog (CAS 936828-99-8) provides an unambiguous LC-MS identity checkpoint [2][3]. Combined with the MDL number MFCD11973827 for cross-vendor catalog traceability and the consistent 95%+ purity specification across multiple suppliers [4], procurement teams can establish a robust incoming quality control protocol: HRMS confirmation of [M+H]⁺ at m/z 290.1392 (C₁₆H₂₀NO₄⁺), absence of the m/z 292.1549 peak corresponding to the dihydro analog, and HPLC purity verification against a CoA-provided reference chromatogram.

Chromatographic Method Development Leveraging the 0.1 Log Unit XLogP3 Differential for Impurity Resolution

The computed XLogP3 difference of 0.1 between the target (2.3) and the saturated analog (2.2) predicts a resolvable retention time shift under reverse-phase HPLC conditions [2][3]. Analytical development groups can exploit this difference to design a gradient method that baseline-resolves the two compounds, enabling routine purity assessment of incoming batches and detection of oxidation-state cross-contamination at levels relevant to medicinal chemistry specifications.

Building Block for Parallel Library Synthesis Exploiting the C3–C4 Double Bond as a Synthetic Handle

The 1,2-dihydroisoquinoline core contains a C3–C4 double bond that is absent in the fully saturated 3,4-dihydro analog [2][3]. This unsaturation provides a reactive site for further functionalization—such as dihydroxylation, epoxidation, or cycloaddition—that is not available in the saturated counterpart. For diversity-oriented synthesis campaigns, this additional reactivity vector increases the accessible chemical space per building block, improving library diversity without increasing the number of starting materials procured.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.